molecular formula C13H9N3O2 B1293143 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-77-3

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B1293143
CAS RN: 1011355-77-3
M. Wt: 239.23 g/mol
InChI Key: DMRXYZWKKFOYSM-UHFFFAOYSA-N
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Description

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a lot of attention due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Safety and Hazards

While the specific safety and hazards for 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid are not mentioned in the sources, a related compound, 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2 .

Future Directions

The synthetic transformations involving pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .

properties

IUPAC Name

5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRXYZWKKFOYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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